molecular formula C17H16N2O2 B15151403 N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide

N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide

Cat. No.: B15151403
M. Wt: 280.32 g/mol
InChI Key: SAMPCPXASLJTOX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide is an organic compound belonging to the class of phenanthridines and derivatives. These compounds are characterized by a tricyclic system with two benzene rings joined by a pyridine ring, forming a non-linear skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide typically involves the reaction of 2-aminophenanthridine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthridine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease processes.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can modulate cellular responses to DNA damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide include other phenanthridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and its ability to inhibit poly [ADP-ribose] polymerase 1. This unique mechanism of action makes it a valuable compound for research in DNA repair and related fields .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15/h3-9H,10H2,1-2H3,(H,18,21)

InChI Key

SAMPCPXASLJTOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32

Origin of Product

United States

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